molecular formula C14H22N2O B5664249 1-(3-methoxybenzyl)-4-methyl-1,4-diazepane

1-(3-methoxybenzyl)-4-methyl-1,4-diazepane

Cat. No. B5664249
M. Wt: 234.34 g/mol
InChI Key: KBUJUQKTJWDPBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1,4-diazepane derivatives can involve several approaches, including the use of enantiomerically pure amino acids, intramolecular coupling reactions, and multicomponent reactions. For example, chiral-pool synthesis of 1,2,4-trisubstituted 1,4-diazepanes as novel σ1 receptor ligands involves starting from enantiomerically pure amino acids, following a late-stage diversification strategy (Fanter et al., 2017). Another method includes the practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate in Rho–kinase inhibitor K-115 production, demonstrating the synthetic utility of intramolecular cyclization starting from commercially available aminopropanols (Gomi et al., 2012).

Molecular Structure Analysis

The molecular structure of related compounds, such as Methyl 4-((E)-2-{3-[(3-{ (E)-2-[4-(methoxycarbonyl)phenyl]-1-diazenyl}-5,5-dimethylhexahydro-1-pyrimidinyl)methyl]-5,5-dimethylhexahydro-1-pyrimidinyl-1-diazenyl} benzoate, has been determined by X-ray crystallography, highlighting the disorder within the methoxycarbonyl group and the significance of conjugations within the triazene moieties (Moser, Bertolasi, & Vaughan, 2005).

Chemical Reactions and Properties

1,4-Diazepanes can participate in various chemical reactions, including multicomponent dicyclization and ring-opening sequences, leading to the synthesis of complex structures such as benzo[e][1,4]diazepin-3-ones through dual C-O bond cleavage (Geng et al., 2019). The reactivity of carbenes derived from diazepanes, such as chloro-methoxy-carbene, in the formation of cyclopropanes and reaction with alcohols to give alkyl formates, is another area of interest (Smith & Stevens, 1979).

Physical Properties Analysis

The physical properties of 1,4-diazepanes, such as solubility, melting points, and crystal structure, are essential for their characterization and application. For instance, the resolution of (±)-N-[1-methyl-4-(3-methylbenzyl)hexahydro-1H-1,4-diazepin-6-yl]-1H-indazole-3-carboxamide by preferential crystallization highlights the importance of physical properties in the separation of enantiomers (Harada et al., 1997).

Chemical Properties Analysis

The chemical properties, including reactivity and stability of 1,4-diazepane derivatives, are influenced by their structural features. For example, the identification of 6-substituted 4-arylsulfonyl-1,4-diazepane-2,5-diones as novel scaffolds for human chymase inhibitors demonstrates the potential of these compounds in medicinal chemistry due to their inhibitory activity and structural specificity (Tanaka et al., 2007).

properties

IUPAC Name

1-[(3-methoxyphenyl)methyl]-4-methyl-1,4-diazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-15-7-4-8-16(10-9-15)12-13-5-3-6-14(11-13)17-2/h3,5-6,11H,4,7-10,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBUJUQKTJWDPBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)CC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.